molecular formula C11H8OS2 B063183 1,3-Di(3-thienyl)prop-2-en-1-one CAS No. 194469-38-0

1,3-Di(3-thienyl)prop-2-en-1-one

Cat. No.: B063183
CAS No.: 194469-38-0
M. Wt: 220.3 g/mol
InChI Key: AVXNUVHHGJELRS-UHFFFAOYSA-N
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Description

1,3-Di(3-thienyl)prop-2-en-1-one is an organic compound with the molecular formula C11H8OS2 It is a member of the chalcone family, characterized by the presence of two thiophene rings connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(3-thienyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-thiophenecarboxaldehyde with acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(3-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives of the thiophene rings

Scientific Research Applications

1,3-Di(3-thienyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study

Properties

IUPAC Name

1,3-di(thiophen-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXNUVHHGJELRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327459
Record name 1,3-di(3-thienyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194469-38-0
Record name 1,3-di(3-thienyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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